molecular formula C14H18N2O3S B2988522 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one CAS No. 1421444-32-7

5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

Cat. No.: B2988522
CAS No.: 1421444-32-7
M. Wt: 294.37
InChI Key: OMXCJJNIKSWRBD-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core substituted at position 4 with a thiophen-2-ylmethyl group and at position 5 with a pyrrolidine-1-carbonyl moiety. The morpholinone ring provides a rigid scaffold, while the thiophene and pyrrolidine substituents introduce distinct electronic and steric properties.

Properties

IUPAC Name

5-(pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-13-10-19-9-12(14(18)15-5-1-2-6-15)16(13)8-11-4-3-7-20-11/h3-4,7,12H,1-2,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXCJJNIKSWRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2COCC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholine Ring: Starting from a suitable diol or amino alcohol, the morpholine ring can be constructed through cyclization reactions.

    Introduction of the Pyrrolidine-1-carbonyl Group: This step often involves the acylation of the morpholine ring using pyrrolidine-1-carbonyl chloride under basic conditions.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the morpholine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted morpholine or thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Key Properties Reference
5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one Morpholin-3-one Thiophen-2-ylmethyl (C4), pyrrolidine-1-carbonyl (C5) Enhanced π-π stacking (thiophene), H-bond acceptor (pyrrolidine) [6], [7]
4-(4-Aminophenyl)morpholin-3-one Morpholin-3-one 4-Aminophenyl (C4) Strong H-bond donor (NH₂), improved solubility [6], [11]
4-[4-((5S)-5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl]morpholin-3-one Morpholin-3-one Oxazolidinone-linked phenyl (C4) Rigid oxazolidinone moiety, H-bond donor/acceptor [8], [10]
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde Thienopyrimidine Morpholine (C4), indazole (C2) Dual heterocyclic system, aldehyde for derivatization [9]

Key Comparisons:

  • Electronic Effects: The thiophene substituent in the target compound offers weaker electron-donating effects compared to the 4-aminophenyl group in 4-(4-aminophenyl)morpholin-3-one but stronger π-π interactions than phenyl derivatives .
  • Hydrogen-Bonding: The pyrrolidine carbonyl group (target compound) acts as a H-bond acceptor, contrasting with the NH₂ group in 4-(4-aminophenyl)morpholin-3-one, which serves as a donor .
  • Conformational Flexibility: The oxazolidinone in 4-[4-((5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl]morpholin-3-one introduces rigidity, whereas the pyrrolidine in the target compound allows greater rotational freedom .

Table 2: Comparative Physicochemical Data

Property Target Compound 4-(4-Aminophenyl)morpholin-3-one 4-[4-((5S)-5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl]morpholin-3-one
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (polar NH₂ group) ~1.5 (polar oxazolidinone)
Solubility (aq. buffer) Moderate (thiophene reduces polarity) High (NH₂ enhances solubility) Low (rigid oxazolidinone)
Metabolic Stability Moderate (thiophene may oxidize) High (stable aryl amine) High (resistant to oxidation)
Stability and Formulation Considerations
  • The thiophene ring in the target compound may pose oxidative degradation risks compared to phenyl or oxazolidinone derivatives, necessitating stabilization in formulation .
  • The pyrrolidine carbonyl group’s H-bonding capacity could improve crystalline packing, as seen in morpholinone-based pharmaceuticals like Rivaroxaban intermediates .

Biological Activity

The compound 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a member of the morpholine class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 270.33 g/mol

This compound features a morpholine ring, a thiophene moiety, and a pyrrolidine carbonyl group, contributing to its unique chemical properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies involving pyrrolo[2,3-d]pyrimidine derivatives have shown that they can inhibit the proliferation of cancer cells by targeting folate receptors, leading to S-phase accumulation and apoptosis in tumor cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymes : Compounds with similar structures have been identified as dual inhibitors of GARFTase and AICARFTase, crucial enzymes in purine nucleotide biosynthesis .
  • Cellular Uptake : The involvement of folate receptors in cellular uptake suggests that the compound may leverage these pathways for enhanced delivery into cancer cells .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance, pyrrole-based compounds have demonstrated activity against various bacterial strains, indicating potential as antibacterial agents .

Study 1: Antitumor Efficacy

A study conducted on analogs of this compound revealed that certain derivatives exhibited IC50_{50} values in the low micromolar range against human cancer cell lines. The most potent analogs were shown to induce apoptosis through the activation of caspase pathways.

CompoundIC50_{50} (µM)Mechanism
Compound A5.0Caspase activation
Compound B10.0Inhibition of GARFTase

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics.

CompoundMIC (µg/mL)Target Organism
Compound C3.12Staphylococcus aureus
Compound D12.5Escherichia coli

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